REACTION_CXSMILES
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I[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([C:11](=[O:13])[CH3:12])[CH:9]=[CH:10][C:3]=12.[C:14]([Cu])#[N:15]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[C:11]([N:8]1[C:4]2[N:5]=[CH:6][CH:7]=[C:2]([C:14]#[N:15])[C:3]=2[CH:10]=[CH:9]1)(=[O:13])[CH3:12] |f:3.4.5.6.7,8.9.10|
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Name
|
|
Quantity
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4.3 g
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Type
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reactant
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Smiles
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IC1=C2C(=NC=C1)N(C=C2)C(C)=O
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Name
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CuCN
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Quantity
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6.841 g
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Type
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reactant
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Smiles
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C(#N)[Cu]
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Name
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|
Quantity
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85 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
|
|
Quantity
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0.729 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
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|
Quantity
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1.636 g
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Type
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catalyst
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Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 2 h
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Duration
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2 h
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Type
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CUSTOM
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Details
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Solid was removed by filtration through a pad of Celite®
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated
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Type
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CUSTOM
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Details
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to give a yellow solid as crude compound, which
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Type
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CUSTOM
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Details
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was purified by chromatography through silica gel (250 g, 5-30% EtOAc/hexanes, stepwise gradient)
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Name
|
|
Type
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product
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Smiles
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C(C)(=O)N1C=CC2=C1N=CC=C2C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |